

# Spectroscopic Profile of 1,4-Dibromo-2-chlorobenzene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,4-Dibromo-2-chlorobenzene

Cat. No.: B1299774

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **1,4-Dibromo-2-chlorobenzene** (CAS No: 3460-24-0), a key organohalogen compound utilized in various research and development applications.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Executive Summary

**1,4-Dibromo-2-chlorobenzene** ( $C_6H_3Br_2Cl$ ) is a substituted aromatic compound with significant applications in organic synthesis.<sup>[1]</sup> Accurate characterization of this molecule is paramount for its effective use. This guide presents a detailed analysis of its spectral properties, including  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS data, to facilitate its identification and application in complex research settings.

## Data Presentation

The spectral data for **1,4-Dibromo-2-chlorobenzene** has been compiled and organized into the following tables for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Data

$^1H$  NMR (Proton NMR) Spectral Data

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment |
|------------------------------------|--------------|-----------------------------|------------|
| 7.65                               | d            | 2.4                         | H-3        |
| 7.39                               | dd           | 8.5, 2.4                    | H-5        |
| 7.26                               | d            | 8.5                         | H-6        |

### <sup>13</sup>C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift ( $\delta$ ) ppm | Assignment |
|---------------------------------|------------|
| 135.2                           | C-3        |
| 133.1                           | C-5        |
| 131.8                           | C-6        |
| 131.4                           | C-2        |
| 123.4                           | C-1        |
| 121.9                           | C-4        |

## Infrared (IR) Spectroscopy Data

### Key IR Absorption Bands

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity     | Assignment                  |
|---------------------------------|---------------|-----------------------------|
| 3080 - 3020                     | Weak          | C-H stretch (aromatic)      |
| 1550 - 1450                     | Medium-Strong | C=C stretch (aromatic ring) |
| 1050 - 1000                     | Strong        | C-Br stretch                |
| 850 - 750                       | Strong        | C-Cl stretch                |
| 880 - 800                       | Strong        | C-H bend (out-of-plane)     |

## Mass Spectrometry (MS) Data

Major Mass Fragments from Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment                                                           |
|----------------------------|------------------------|-----------------------------------------------------------------------------|
| 272                        | 50                     | $[M+4]^+$ ( $C_6H_3^{79}Br^{81}Br^{37}Cl$ )                                 |
| 270                        | 100                    | $[M+2]^+$ ( $C_6H_3^{79}Br^{81}Br^{35}Cl$ / $C_6H_3^{81}Br^{81}Br^{35}Cl$ ) |
| 268                        | 50                     | $[M]^+$ ( $C_6H_3^{79}Br^{79}Br^{35}Cl$ )                                   |
| 189                        | 30                     | $[M - Br]^+$                                                                |
| 110                        | 20                     | $[C_6H_3Cl]^+$                                                              |
| 75                         | 45                     | $[C_6H_3]^+$                                                                |

## Experimental Protocols

The following protocols outline the methodologies for acquiring the spectral data presented above.

## NMR Spectroscopy

Sample Preparation: A sample of 10-20 mg of solid **1,4-Dibromo-2-chlorobenzene** is dissolved in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ) within a standard 5 mm NMR tube. The solution is gently agitated to ensure homogeneity.

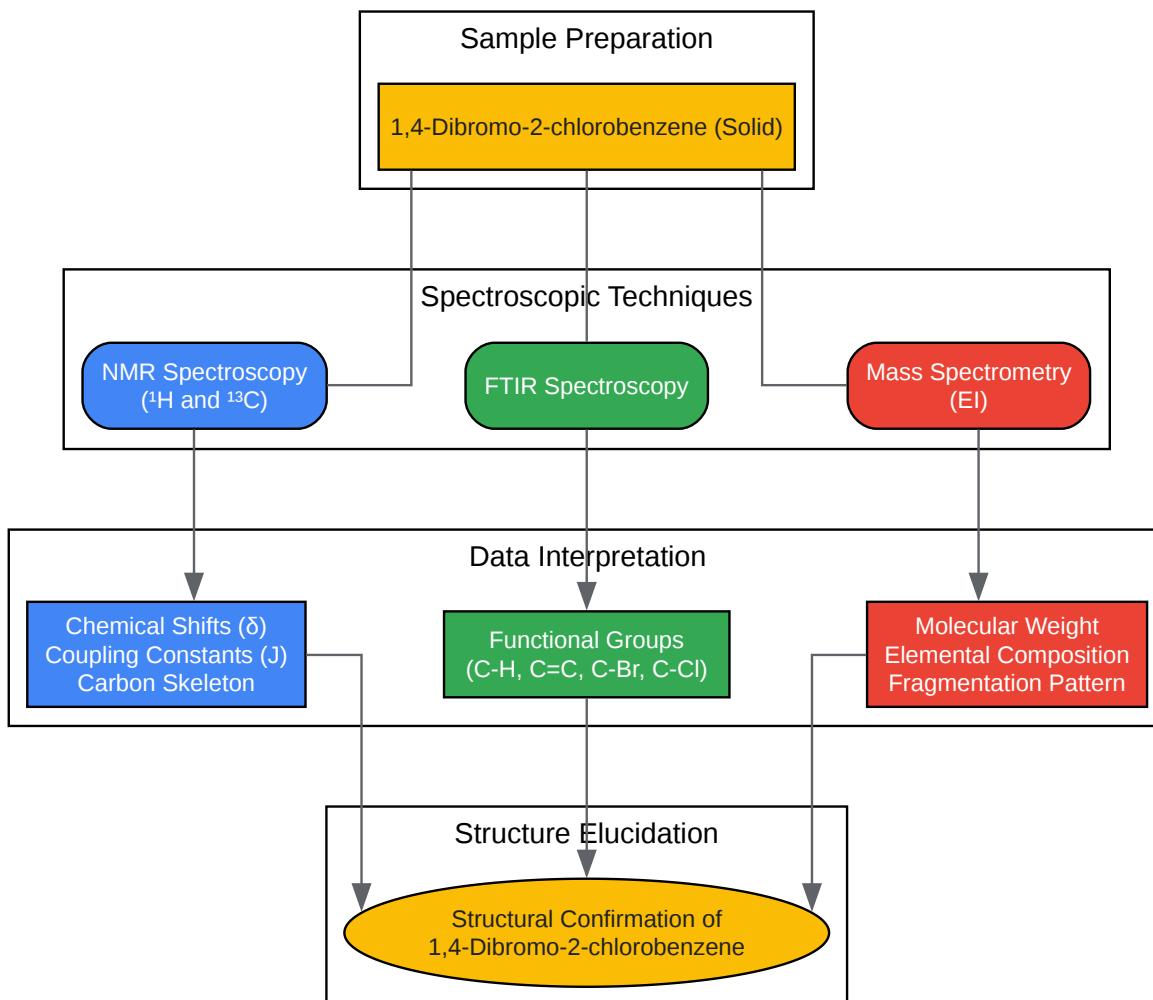
$^1H$  and  $^{13}C$  NMR Acquisition: Spectra are acquired on a 300 MHz or higher field NMR spectrometer. For  $^1H$  NMR, standard acquisition parameters are used. For  $^{13}C$  NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. Chemical shifts are referenced to the residual solvent peak of  $CDCl_3$  ( $\delta$  7.26 ppm for  $^1H$  and  $\delta$  77.16 ppm for  $^{13}C$ ).

## Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **1,4-Dibromo-2-chlorobenzene** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. Data is typically collected over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry


Sample Introduction and Ionization: A solid sample of **1,4-Dibromo-2-chlorobenzene** is introduced into the mass spectrometer via a direct insertion probe. Electron Ionization (EI) is employed as the ionization method, with a standard electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer. The detector records the abundance of each ion, generating a mass spectrum that reveals the molecular ion and characteristic fragmentation pattern.

## Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of an organic compound like **1,4-Dibromo-2-chlorobenzene** is depicted in the following diagram.

## Workflow for Spectroscopic Analysis of 1,4-Dibromo-2-chlorobenzene

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **1,4-Dibromo-2-chlorobenzene**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,4-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 2724603 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Dibromo-2-chlorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299774#1-4-dibromo-2-chlorobenzene-spectral-data-nmr-ir-mass-spec]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)